molecular formula C17H14FNO3 B15002798 1'-(4-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-(4-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B15002798
M. Wt: 299.30 g/mol
InChI Key: ZSUFZJINHHUNOH-UHFFFAOYSA-N
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Description

1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a synthetic organic compound that belongs to the class of indole derivatives. . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom, providing it with distinct chemical properties.

Preparation Methods

The synthesis of 1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole nucleus and the 4-fluorobenzyl group.

    Spirocyclization: The key step involves the formation of the spirocyclic structure through a cyclization reaction.

    Final Product:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products.

Mechanism of Action

The mechanism of action of 1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets in cells. The compound is known to bind to proteins and enzymes, modulating their activity and affecting cellular pathways. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can be compared with other indole derivatives, such as:

The uniqueness of 1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE lies in its spirocyclic structure, which imparts distinct chemical properties and biological activities compared to other indole derivatives.

Properties

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

1'-[(4-fluorophenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C17H14FNO3/c18-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)17(16(19)20)21-9-10-22-17/h1-8H,9-11H2

InChI Key

ZSUFZJINHHUNOH-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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